molecular formula C11H14ClNO B1311000 3-chloro-2,2-dimethyl-N-phenylpropanamide CAS No. 82820-74-4

3-chloro-2,2-dimethyl-N-phenylpropanamide

Cat. No. B1311000
CAS RN: 82820-74-4
M. Wt: 211.69 g/mol
InChI Key: GRKXHRAZNFTCCO-UHFFFAOYSA-N
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Description

The compound 3-chloro-2,2-dimethyl-N-phenylpropanamide is a chemical derivative that shares structural similarities with various synthesized amides reported in the literature. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds to infer its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with appropriate aldehydes or acids, followed by condensation, acylation, and other functional group transformations. For instance, the synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropionamide was achieved by reacting chloropivaloyl chloride with hydroxylamine hydrochloride, optimizing conditions to inhibit decomposition and achieve high yield and purity . Similarly, the synthesis of antipyrine derivatives, which are structurally related to 3-chloro-2,2-dimethyl-N-phenylpropanamide, was performed with good yields and characterized spectroscopically .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. For example, the crystal structure of related compounds such as 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide was determined, revealing that the compound crystallizes in the monoclinic P21/c space group and that the crystal packing is stabilized by hydrogen bonds and π-interactions . This suggests that 3-chloro-2,2-dimethyl-N-phenylpropanamide may also exhibit similar crystalline properties and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups can provide insights into the chemical reactions that 3-chloro-2,2-dimethyl-N-phenylpropanamide might undergo. For instance, chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles led to the formation of hexahydro-4-pyrimidinones and oxazolidines . This indicates that the amide group in such compounds can be reactive towards electrophiles, suggesting potential pathways for further chemical modifications of 3-chloro-2,2-dimethyl-N-phenylpropanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and intermolecular interactions. The related compounds exhibit specific crystal packing patterns and are stabilized by various non-covalent interactions such as hydrogen bonds and π-interactions . These interactions can influence the compound's melting point, solubility, and other physical properties. Additionally, the presence of a chloro substituent can affect the compound's reactivity and electronic properties, as seen in the synthesis and crystal structure of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on compounds structurally similar to 3-chloro-2,2-dimethyl-N-phenylpropanamide often focuses on their synthesis, chemical properties, and potential as intermediates in the production of more complex molecules. For example, studies on the synthesis of various aziridines and their reactivity under different conditions provide insights into the manipulation of similar chloro- and dimethyl-substituted compounds for the synthesis of novel organic molecules with potential applications in drug development and material science (Shinkevich et al., 2008).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal activities of compounds containing chloro-, dimethyl-, and phenyl- groups. For instance, novel compounds synthesized from dimethylated phenylamines demonstrated biofilm inhibition against Staphylococcus aureus and Escherichia coli strains, along with minimal hemolytic activity, highlighting their potential in addressing bacterial resistance issues (Abbasi et al., 2020). Similarly, novel trifluoroatrolactamide derivatives showed moderate antifungal activity, indicating the potential of chloro- and dimethyl-substituted compounds in developing new antifungal agents (Yang et al., 2017).

Safety And Hazards

The safety information for 3-chloro-2,2-dimethyl-N-phenylpropanamide indicates that it is dangerous . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

3-chloro-2,2-dimethyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,8-12)10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKXHRAZNFTCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427662
Record name 3-chloro-2,2-dimethyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2,2-dimethyl-N-phenylpropanamide

CAS RN

82820-74-4
Record name 3-chloro-2,2-dimethyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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